molecular formula C9H12BClN2O3 B1418384 (3-Chloro-2-morpholinopyridin-4-yl)boronic acid CAS No. 957061-04-0

(3-Chloro-2-morpholinopyridin-4-yl)boronic acid

Cat. No.: B1418384
CAS No.: 957061-04-0
M. Wt: 242.47 g/mol
InChI Key: NCQGXSBDQBKPEJ-UHFFFAOYSA-N
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Description

(3-Chloro-2-morpholinopyridin-4-yl)boronic acid is a useful research compound. Its molecular formula is C9H12BClN2O3 and its molecular weight is 242.47 g/mol. The purity is usually 95%.
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Mechanism of Action

In terms of pharmacokinetics, the properties of boronic acids can vary widely depending on their structure. Some boronic acids have good bioavailability and can be orally active, while others may require modification to improve their pharmacokinetic properties .

The action of boronic acids can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of boronic acids. At physiological pH, boronic acids exist predominantly in the anionic form (boronate), which can affect their interaction with biological targets .

Biochemical Analysis

Biochemical Properties

(3-Chloro-2-morpholinopyridin-4-yl)boronic acid plays a crucial role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective inhibitor of enzymes that contain serine or threonine residues in their active sites. For instance, this compound can inhibit proteasomes, which are protein complexes responsible for degrading unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds . The interaction between this compound and the proteasome involves the formation of a covalent bond between the boronic acid group and the hydroxyl group of the active site serine residue .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In cancer cells, it can induce apoptosis, or programmed cell death, by inhibiting the proteasome and disrupting the degradation of pro-apoptotic factors . This disruption leads to the accumulation of these factors, triggering cell death. Additionally, this compound can influence cell signaling pathways by inhibiting the degradation of signaling proteins, thereby altering gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the active sites of enzymes. The boronic acid group forms a reversible covalent bond with the hydroxyl group of serine or threonine residues in the enzyme’s active site . This interaction inhibits the enzyme’s activity by blocking the active site and preventing substrate binding. In the case of proteasome inhibition, this compound binds to the active site serine residue, preventing the proteasome from degrading target proteins . This inhibition leads to the accumulation of proteins that regulate cell cycle and apoptosis, ultimately affecting cell function and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in cancer cells, where prolonged exposure can lead to sustained inhibition of the proteasome and continuous induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit the proteasome without causing significant toxicity . At higher doses, this compound can induce toxic effects, including damage to normal cells and tissues . Threshold effects have been observed, where a certain dosage level is required to achieve significant proteasome inhibition and therapeutic effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can have different levels of activity and toxicity compared to the parent compound. The metabolic flux and levels of specific metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via specific transporters and can bind to intracellular proteins, affecting its localization and accumulation . These interactions can influence the compound’s activity and effectiveness in targeting specific cellular processes .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on enzyme activity and cellular function . For example, this compound can localize to the proteasome within the cytoplasm, inhibiting its activity and affecting protein degradation .

Properties

IUPAC Name

(3-chloro-2-morpholin-4-ylpyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BClN2O3/c11-8-7(10(14)15)1-2-12-9(8)13-3-5-16-6-4-13/h1-2,14-15H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQGXSBDQBKPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)N2CCOCC2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657358
Record name [3-Chloro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957061-04-0
Record name B-[3-Chloro-2-(4-morpholinyl)-4-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957061-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Chloro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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